

Applications of 1,2-Palmitolein-3-olein in food science and nutrition research

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Compound of Interest

Compound Name: 1,2-Palmitolein-3-olein

Cat. No.: B3026217

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Application Notes: 1,2-Palmitolein-3-olein (POO) in Research

Introduction

1,2-Palmitolein-3-olein (POO) is a structured triacylglycerol (TAG), a fat molecule where specific fatty acids are attached to the glycerol backbone in a defined order.^[1] In POO, two palmitoleic acid molecules are located at the sn-1 and sn-2 positions, and one oleic acid molecule is at the sn-3 position. Structured lipids like POO are of significant interest in food science and nutrition because their unique molecular structure dictates their physical properties, digestion, absorption, and ultimate metabolic fate.^[1] POO is a component of palm olein, the liquid fraction of palm oil, which is widely used in food manufacturing.^[2] The arrangement of fatty acids on the glycerol backbone significantly influences nutritional outcomes, particularly in specialized foods like infant formula and medical nutrition products.^[1]

Applications in Food Science

The primary application of structured lipids like POO in food science is to create fats with tailored functional and nutritional properties. By controlling the fatty acid composition and positional distribution, food scientists can design fats with specific melting points, crystallization behaviors, and textures.

- **Modified Fats and Oils:** Palm olein, a source of POO, can be modified through processes like enzymatic acidolysis to incorporate other fatty acids, such as medium-chain fatty acids. This modification can improve the nutritional profile by reducing palmitic acid content and can alter physical properties like the solid fat content at low temperatures, thereby expanding its use in therapeutic and functional foods.[\[3\]](#)
- **Margarines and Spreads:** The solid and liquid fat content of a fat blend is critical for the texture and stability of products like margarine and shortening. Palm oil fractions, including palm olein, are enzymatically interesterified to redistribute the fatty acid composition, creating zero-trans margarine fats with desirable rheological properties.[\[4\]](#)
- **Frying and Cooking Oils:** Palm olein is valued as a cooking and frying oil due to its high oxidative stability, which is attributed to its fatty acid composition.[\[5\]](#)[\[6\]](#) Super olein, a further fractionated form, is particularly suitable as a frying medium due to its high clarity and stability.[\[6\]](#)

Applications in Nutrition Research

The specific structure of POO and related TAGs has profound implications for nutrition, particularly in the areas of infant development and adult metabolic health.

- **Infant Nutrition and Human Milk Fat Mimicry:** Human milk is the gold standard for infant nutrition, with a unique fat structure where palmitic acid is predominantly found at the sn-2 position of the glycerol backbone (as in 1,3-diolein-2-palmitin, OPO).[\[7\]](#)[\[8\]](#) In contrast, vegetable oils like palm olein contain most of their palmitic acid at the sn-1 and sn-3 positions.[\[6\]](#)[\[7\]](#) This structural difference is critical because pancreatic lipase, the primary fat-digesting enzyme in infants, specifically cleaves fatty acids from the sn-1 and sn-3 positions.[\[7\]](#)
 - **Reduced Fat and Calcium Absorption:** When infants consume formulas containing high levels of palm olein, the palmitic acid at the sn-1 and sn-3 positions is released as free fatty acid. This free palmitic acid can react with calcium in the gut to form insoluble calcium-fatty acid complexes, often called "calcium soaps."[\[7\]](#)[\[9\]](#) These soaps are poorly absorbed and are excreted in the feces, leading to a significant reduction in both fat and calcium absorption.[\[7\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Bone Mineralization and Stool Consistency: The reduced calcium absorption associated with palm olein-based formulas can negatively impact bone mineralization in infants.[7][8][11] Furthermore, the excretion of calcium soaps is linked to harder stools.[7][8] Consequently, a major focus of nutrition research is the synthesis of structured lipids like OPO (and by extension, understanding isomers like POO) to better mimic the fat structure of human milk and improve nutrient absorption in infant formulas.
- Metabolic Health and Lipid Metabolism: The type and structure of dietary fats influence adult metabolic health, particularly cardiovascular risk factors.
 - Blood Lipid Profile: Meta-analyses of clinical trials have investigated the effects of palm olein on serum lipid profiles in healthy adults. The results indicate that while palm olein is rich in saturated fatty acids, its effect on blood cholesterol is not significantly different from that of unsaturated oils like olive oil or soybean oil.[5][13] However, its effects do differ from other saturated fatty acid-rich oils.[5][13] For instance, compared to other SFA-rich oils, palm olein was found to result in lower LDL cholesterol.[5]
 - Palmitoleic Acid and Metabolic Risk: Research on the constituent fatty acid, palmitoleic acid, shows it is independently associated with several metabolic risk factors. Higher circulating levels of palmitoleic acid have been linked to both favorable lipid profiles (lower LDL cholesterol, higher HDL cholesterol) and unfavorable markers (higher triglycerides and, in men, greater insulin resistance).[14] This suggests the metabolic effects of TAGs like POO are complex and may be influenced by the metabolic handling of their individual fatty acids.

Quantitative Data

Table 1: Fatty Acid Composition of a POP-Rich Lipid (containing 17.8% POO) Before and After In Vitro Digestion

Fatty Acid	Composition in Undigested Lipid (%)	Composition in Free Fatty Acids (FFA) After Digestion (%)	Fatty Acids in 2-Monoacylglycerol (2-MAG) After Digestion (%)
Palmitic Acid	63.25	51.82	16.96
Oleic Acid	24.98	34.74	65.43
Linoleic Acid	5.38	6.68	15.80
Stearic Acid	5.18	5.55	1.81
Myristic Acid	1.21	1.21	Not Detected
(Data sourced from an in vitro digestion study of a lipid rich in 1,3-dipalmitoyl-2-oleoyl glycerol (POP), which also contained 17.8% 1,2-palmitolein-3-olein (POO). [15])			

Table 2: Overall Mean Difference in Blood Lipid Biomarkers: Palm Olein vs. Other Dietary Oils

Lipid Biomarker	Overall Weighted Mean Difference (mmol/L)	95% Confidence Interval	P-value
Total Cholesterol (TC)	-0.10	-0.30 to 0.10	0.34
LDL Cholesterol	-0.06	-0.29 to 0.16	0.59
HDL Cholesterol	0.02	-0.01 to 0.04	0.20
Triglycerides (TG)	0.01	-0.05 to 0.06	0.85
TC/HDL Ratio	-0.15	-0.43 to 0.14	0.32
(Data from a meta-analysis of nine randomized controlled trials comparing the effects of palm olein with other dietary oils in healthy adults. [5] [13])			

Table 3: Association of Circulating Palmitoleic Acid with Metabolic Risk Factors

Metabolic Risk Factor	Association with Higher Palmitoleic Acid Levels	Statistical Significance (P-value)
Body Mass Index (BMI)	Positive	< 0.001
Waist Circumference	Positive	< 0.001
LDL Cholesterol	Negative	< 0.001
HDL Cholesterol	Positive	< 0.001
Triglycerides	Positive	< 0.001
Insulin Resistance (in men)	Positive	< 0.001

(Data from a prospective cohort study investigating the association between plasma phospholipid palmitoleate and metabolic risk factors.[\[14\]](#))

Experimental Protocols

Protocol 1: In Vitro Gastrointestinal Digestion and Caco-2 Cell Absorption Model

This protocol is adapted from methodologies used to assess the digestion and absorption properties of structured lipids.[\[15\]](#)[\[16\]](#)

Objective: To simulate the digestion of **1,2-Palmitolein-3-olein** in the human gastrointestinal tract and measure the subsequent absorption of its lipolysis products using a Caco-2 cell monolayer.

A. In Vitro Digestion:

- Lipid Emulsion Preparation:** Prepare an oil-in-water emulsion of the test lipid (e.g., POO-rich oil). Emulsify 100 mM of the lipid in a buffer solution (e.g., 100 mM NaCl, 10 mM HEPES, 5 mM CaCl₂, pH 7.0) containing an emulsifier like bovine serum albumin (BSA).
- Simulated Gastric Digestion:**

- Adjust the pH of the lipid emulsion to 2.5 using HCl.
- Add pepsin solution (e.g., 1 mg/mL) to initiate gastric digestion.
- Incubate at 37°C for 1 hour with gentle shaking.
- Simulated Intestinal Digestion:
 - Increase the pH of the gastric chyme to 7.0 using NaOH.
 - Add a solution containing pancreatic lipase (e.g., 2 mg/mL) and bile salts (e.g., 4 mM sodium taurocholate) to mimic pancreatic juice.
 - Incubate at 37°C for 2 hours with continuous stirring.
 - Collect aliquots at different time points to analyze the hydrolysis of triacylglycerols and the release of free fatty acids (FFAs) and monoacylglycerols (MAGs) via chromatography (TLC or GC-FID).

B. Caco-2 Cell Absorption Study:

- Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until they form a differentiated and confluent monolayer, typically for 21 days. Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
- Preparation of Micellar Solution: After intestinal digestion, centrifuge the digestate to separate the micellar phase containing the lipolysis products (FFAs and 2-MAGs).
- Absorption Experiment:
 - Wash the Caco-2 cell monolayers with phosphate-buffered saline (PBS).
 - Add the prepared micellar solution to the apical (upper) chamber of the Transwell inserts.
 - Incubate at 37°C in a 5% CO₂ atmosphere for a defined period (e.g., 2-4 hours).
 - Collect samples from both the apical and basolateral (lower) chambers.

- Analyze the lipid content in the basolateral medium and within the Caco-2 cells to determine the extent of absorption and transport.

Protocol 2: Quantification of Triacylglycerol Regioisomers by HPLC-HRMS

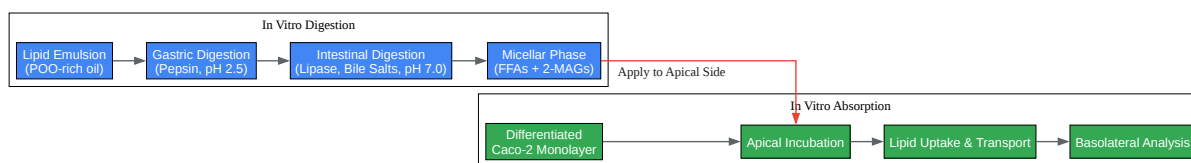
This protocol is based on methods for identifying and quantifying specific TAGs like OPO and POO in complex lipid mixtures such as human milk.[\[17\]](#)[\[18\]](#)

Objective: To separate and quantify **1,2-Palmitolein-3-olein** and its isomers from other triacylglycerols in a sample.

- Lipid Extraction:
 - Extract total lipids from the sample (e.g., infant formula, human milk) using a modified Folch or Bligh-Dyer method with a chloroform/methanol solvent system.
 - Evaporate the solvent under a stream of nitrogen and redissolve the lipid extract in a suitable solvent for chromatography (e.g., isopropanol/acetonitrile).
- Chromatographic Separation (HPLC):
 - Use a High-Performance Liquid Chromatography (HPLC) system equipped with two C18 reversed-phase columns in series to achieve high-resolution separation of TAG isomers.
 - Employ a gradient elution program with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water.
 - Maintain the column oven at a constant temperature (e.g., 30°C).
- Mass Spectrometry Detection (HRMS):
 - Couple the HPLC system to a High-Resolution Mass Spectrometer (HRMS), such as an Orbitrap or Q-TOF, equipped with an electrospray ionization (ESI) source operating in positive ion mode.
 - Acquire data in full scan mode over a mass range appropriate for TAGs (e.g., m/z 300-1200).

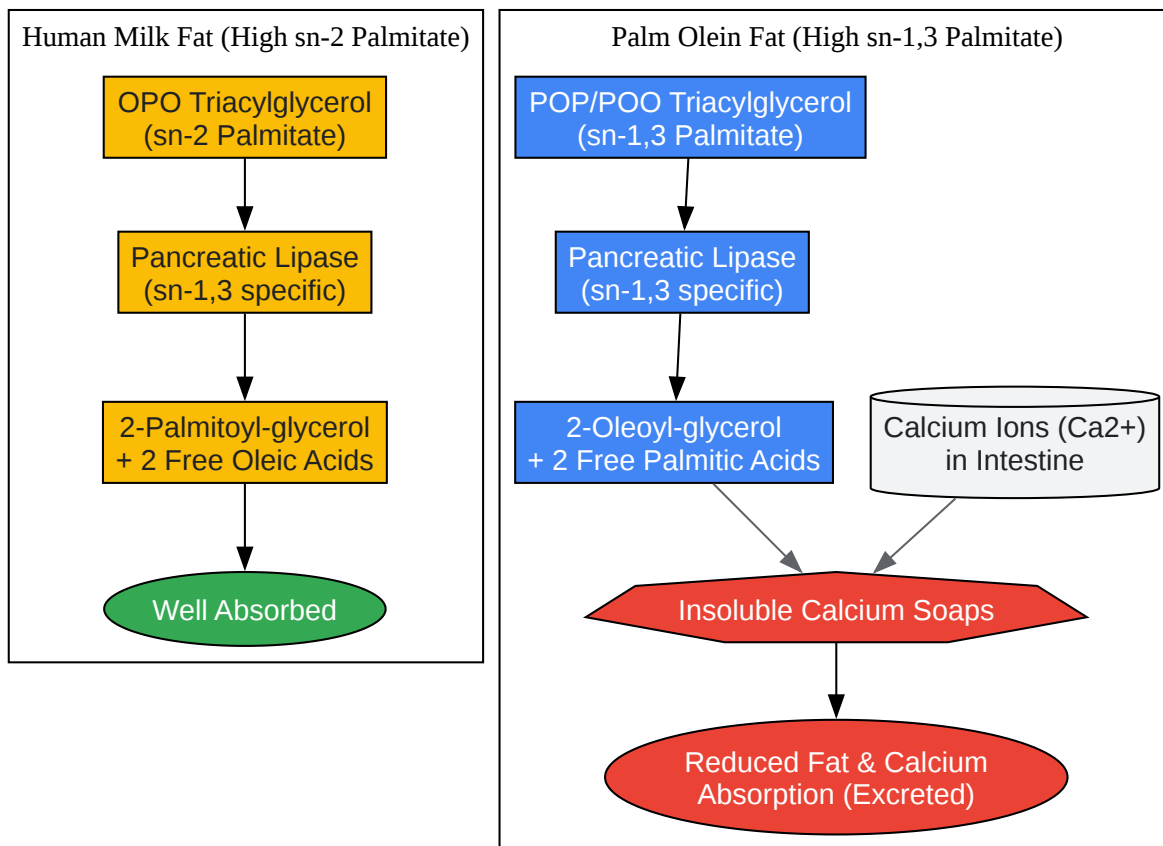
- Perform fragmentation (MS/MS) of the precursor ions corresponding to the TAGs of interest. The fragmentation pattern, particularly the loss of specific fatty acids, allows for the identification of the fatty acid at the sn-2 position and thus the differentiation of regioisomers (e.g., POO vs. OPO).
- Quantification:
 - Identify TAGs based on their accurate mass and characteristic MS/MS fragmentation patterns.
 - Quantify the identified TAGs by integrating the peak areas from the extracted ion chromatograms and comparing them against a calibration curve generated using authentic standards.

Visualizations



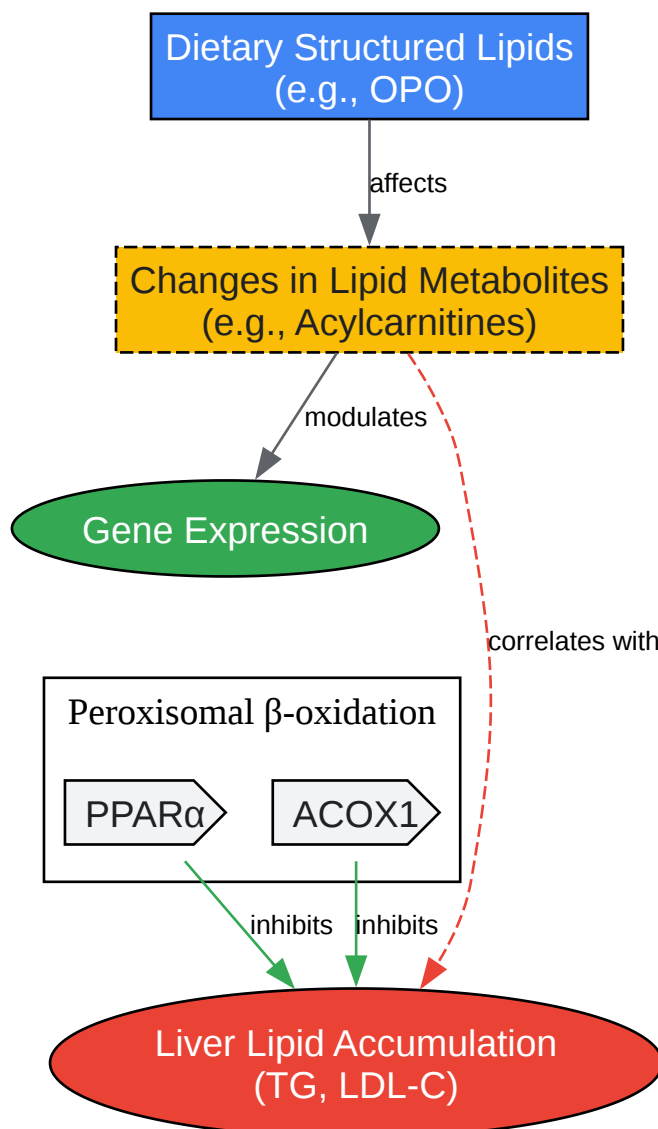
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Caption: Workflow for in vitro digestion and Caco-2 cell absorption.



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Caption: Digestion of Human Milk Fat vs. Palm Olein Fat.



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Caption: Structured lipids affect liver metabolism via gene expression.

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